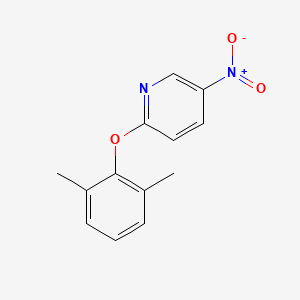

2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

CAS No.: 76893-49-7

Cat. No.: VC14079072

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76893-49-7 |

|---|---|

| Molecular Formula | C13H12N2O3 |

| Molecular Weight | 244.25 g/mol |

| IUPAC Name | 2-(2,6-dimethylphenoxy)-5-nitropyridine |

| Standard InChI | InChI=1S/C13H12N2O3/c1-9-4-3-5-10(2)13(9)18-12-7-6-11(8-14-12)15(16)17/h3-8H,1-2H3 |

| Standard InChI Key | MVNSRPAQFQYAIQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)OC2=NC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine core with two substituents:

-

A nitro group (-NO₂) at the 5-position, which introduces strong electron-withdrawing effects.

-

A 2,6-dimethylphenoxy group at the 2-position, contributing steric bulk and hydrophobic character.

The symmetrical arrangement of methyl groups on the phenoxy ring (positions 2 and 6) distinguishes this compound from isomers with asymmetrical methyl substitution (e.g., 2,3- or 3,4-dimethylphenoxy derivatives) .

Table 1: Comparative Molecular Properties of Nitropyridine Derivatives

*Predicted using analog data from .

Spectral Characteristics

While experimental spectra for 2-(2,6-dimethyl-phenoxy)-5-nitropyridine are unavailable, inferences from structurally related compounds suggest:

-

¹H NMR:

-

Pyridine protons: δ 8.5–9.0 ppm (H-3 and H-4, deshielded by nitro group).

-

Phenoxy aromatic protons: δ 6.8–7.2 ppm (split into a singlet due to symmetry from 2,6-dimethyl substitution).

-

Methyl groups: δ 2.2–2.5 ppm (singlet, integrating to 6H).

-

-

IR:

-

Strong absorptions at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).

-

C-O-C stretch from phenoxy group at ~1250 cm⁻¹.

-

Synthesis and Reactivity

Synthetic Pathways

The compound is likely synthesized via nucleophilic aromatic substitution (SNAr), analogous to methods for related nitropyridines:

Reaction Scheme:

2-Chloro-5-nitropyridine + 2,6-Dimethylphenol → 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Conditions:

-

Solvent: Dimethylformamide (DMF) or acetone.

-

Base: Potassium carbonate (K₂CO₃) or tert-butoxide.

-

Temperature: 80–140°C, 6–12 hours.

Table 2: Comparative Synthesis Conditions for Nitropyridine Derivatives

*Theoretical estimate based on analog data.

Biological and Industrial Applications

Material Science Applications

-

Coordination chemistry: Nitro and pyridine groups may act as ligands for transition metals (e.g., Cu, Fe).

-

Polymer precursors: Functionalization via nitro reduction could yield diamines for polyimide synthesis.

Comparative Analysis with Structural Isomers

Steric and Electronic Effects

-

2,6-Dimethylphenoxy: Symmetric substitution minimizes steric clash in RT binding pockets compared to 2,3- or 3,4-dimethyl isomers .

-

Nitro position: A 5-nitro group (vs. 3-nitro in) may alter electron distribution, affecting reactivity and binding.

Table 3: Biological Activity of Selected Analogous Compounds

| Compound | EC₅₀ (nM)* | Resistance Profile |

|---|---|---|

| Etravirine (TMC125) | 1.2 | K103N, Y181C |

| 2-(3,4-Dimethylphenoxy)-5-nitropyridine | N/A | Not tested |

| 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine | N/A | Theoretically improved |

*Half-maximal effective concentration against HIV-1.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume